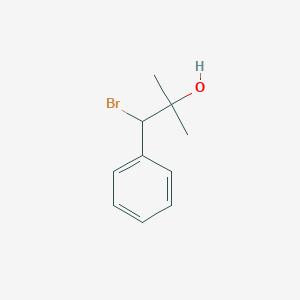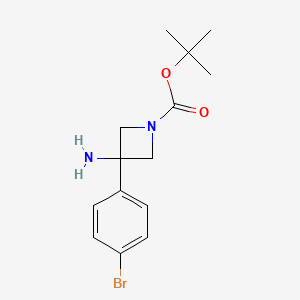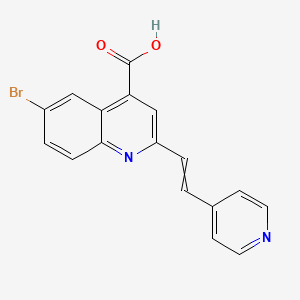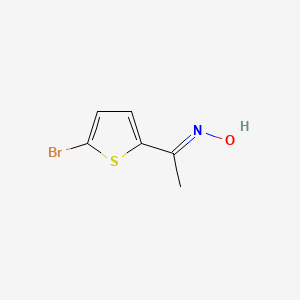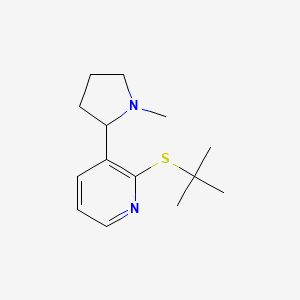![molecular formula C12H12FNO5 B11822870 2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)
2-[(2-Fluorophenyl)formamido]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Fluorophenyl)formamido]pentanedioic acid, also known as L-Glutamic acid, N-(2-fluorobenzoyl)-, is a compound with the molecular formula C12H12FNO5 and a molecular weight of 269.23 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a formamido group, which is further connected to a pentanedioic acid backbone.
Vorbereitungsmethoden
The synthesis of 2-[(2-Fluorophenyl)formamido]pentanedioic acid typically involves the reaction of L-glutamic acid with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
2-[(2-Fluorophenyl)formamido]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(2-Fluorophenyl)formamido]pentanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Fluorophenyl)formamido]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The formamido group plays a crucial role in stabilizing the compound’s interaction with the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-[(2-Fluorophenyl)formamido]pentanedioic acid can be compared with other similar compounds, such as:
L-Glutamic acid: The parent compound without the fluorophenyl and formamido groups.
N-(2-Chlorobenzoyl)-L-glutamic acid: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
N-(2-Bromobenzoyl)-L-glutamic acid: A similar compound with a bromophenyl group instead of a fluorophenyl group.
The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, distinguishing it from its analogs .
Eigenschaften
Molekularformel |
C12H12FNO5 |
|---|---|
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
2-[(2-fluorobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H12FNO5/c13-8-4-2-1-3-7(8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19) |
InChI-Schlüssel |
YRVUXYINQRKVCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



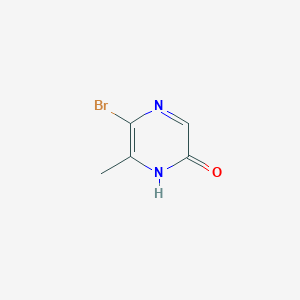
![Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide](/img/structure/B11822809.png)
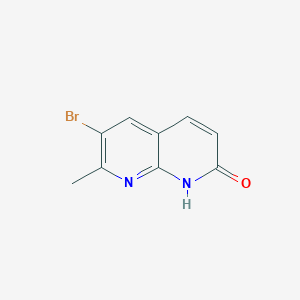
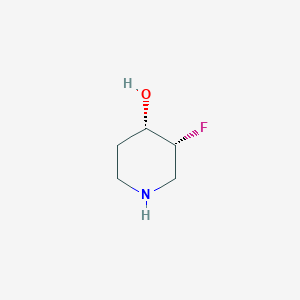
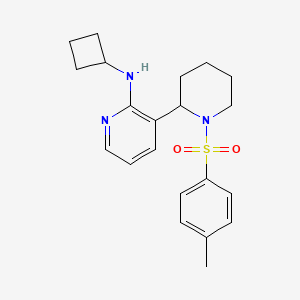
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)
